molecular formula C15H16Cl3N5OS B4408631 N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

Cat. No.: B4408631
M. Wt: 420.7 g/mol
InChI Key: DYLFEENXAJIHGU-UHFFFAOYSA-N
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Description

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a furan ring, and a tetrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N5OS.ClH/c1-22-15(19-20-21-22)24-7-6-18-9-11-3-5-14(23-11)12-4-2-10(16)8-13(12)17;/h2-5,8,18H,6-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLFEENXAJIHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride typically involves multiple steps:

    Formation of the Dichlorophenyl-Furan Intermediate: This step involves the reaction of 2,4-dichlorobenzaldehyde with furfural in the presence of a base to form the intermediate.

    Introduction of the Tetrazole Group: The intermediate is then reacted with sodium azide and ammonium chloride under acidic conditions to introduce the tetrazole group.

    Thioether Formation: The final step involves the reaction of the tetrazole intermediate with ethanethiol in the presence of a base to form the thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thioether linkage.

    Reduction: Reduction reactions can target the dichlorophenyl group and the tetrazole moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl and tetrazole groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride is unique due to its combination of dichlorophenyl, furan, and tetrazole groups, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride
Reactant of Route 2
N-[[5-(2,4-dichlorophenyl)furan-2-yl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride

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